N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
CAS No.: 893570-43-9
Cat. No.: VC21300390
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine - 893570-43-9](/images/no_structure.jpg)
Specification
CAS No. | 893570-43-9 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine |
Standard InChI | InChI=1S/C12H17NO/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3 |
Standard InChI Key | BBRAQQGHNHYVAI-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1)CNCC=C |
Canonical SMILES | CCOC1=CC=CC(=C1)CNCC=C |
Introduction
Chemical Structure and Identification
Structural Features
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine contains several key structural components:
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A secondary amine nitrogen atom
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An allyl group (prop-2-en-1) attached to the nitrogen
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A 3-ethoxyphenyl group connected via a methylene bridge
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A meta-positioned ethoxy substituent on the aromatic ring
The structural formula represents a molecule with multiple functional groups that contribute to its chemical behavior and reactivity. The presence of both the allyl group and the aromatic ring with an ethoxy substituent creates a compound with diverse chemical reactivity potential.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems:
Identifier Type | Value |
---|---|
IUPAC Name | N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine |
Molecular Formula | C₁₂H₁₇NO |
CAS Number | 893570-43-9 |
Molecular Weight | 191.27 g/mol |
Physical and Chemical Properties
Physical State and Appearance
Based on its molecular structure and the properties of similar compounds, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine would likely exist as a colorless to pale yellow liquid at room temperature and standard pressure.
Solubility Properties
The compound contains both hydrophobic (aromatic ring, ethoxy group, allyl chain) and hydrophilic (amine) moieties, giving it distinctive solubility characteristics:
Solvent Type | Expected Solubility |
---|---|
Water | Poor to moderate |
Alcohols (methanol, ethanol) | Good |
Ethers | Excellent |
Hydrocarbons | Moderate |
Chlorinated solvents | Good |
Dilute acids | Excellent (forms water-soluble salts) |
Estimated Physical Properties
Property | Estimated Value | Basis for Estimation |
---|---|---|
Physical state at 25°C | Liquid | Based on similar amines |
Density | 0.9-1.1 g/mL | Typical for aromatic amines |
Boiling point | 280-300°C (at 760 mmHg) | Estimated from similar structures |
Flash point | 90-110°C | Based on comparable compounds |
Log P (octanol/water) | 2.5-3.5 | Estimated based on functional groups |
pKa | 9.5-10.5 | Typical range for secondary amines |
Spectroscopic Characteristics
Compounds of this structural class typically exhibit characteristic spectroscopic features that would be expected for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:
Infrared Spectroscopy (IR)
Functional Group | Expected Absorption (cm⁻¹) |
---|---|
N-H stretching | 3300-3400 |
Aromatic C-H stretching | 3000-3100 |
Aliphatic C-H stretching | 2850-2950 |
C=C stretching (allyl) | 1640-1660 |
C-N stretching | 1200-1350 |
C-O-C stretching (ethoxy) | 1050-1150 |
Aromatic ring vibrations | 1450-1600 |
Nuclear Magnetic Resonance (NMR)
Predicted proton NMR signals would include:
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Aromatic protons (6.7-7.3 ppm)
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Ethoxy methylene (-OCH₂-) protons (3.9-4.1 ppm)
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Ethoxy methyl (-CH₃) protons (1.3-1.5 ppm)
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Benzylic methylene protons (-CH₂-N) (3.6-3.8 ppm)
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Allyl methylene protons (N-CH₂-CH=) (3.1-3.3 ppm)
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Allyl methine proton (=CH-) (5.7-5.9 ppm)
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Allyl terminal methylene protons (=CH₂) (5.0-5.3 ppm)
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Amine proton (N-H) (1.5-2.0 ppm, broad)
Synthesis and Preparation Methods
Theoretical Synthetic Routes
Several synthetic approaches could be employed to prepare N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:
Reductive Amination
A potential synthesis route would involve reductive amination between 3-ethoxybenzaldehyde and allylamine, followed by reduction with a suitable reducing agent.
The reaction scheme would involve:
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Formation of a Schiff base (imine) intermediate
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Reduction of the imine to form the secondary amine
Typical reaction conditions would include:
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Solvent: Methanol or THF
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Reducing agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
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Temperature: Room temperature to mild heating
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Potential catalyst: Titanium(IV) isopropoxide
Nucleophilic Substitution
Another possible approach would be the reaction of 3-ethoxybenzyl chloride or bromide with allylamine in the presence of a base.
Reagent | Purpose |
---|---|
3-Ethoxybenzyl halide | Electrophile |
Allylamine | Nucleophile |
K₂CO₃ or Et₃N | Base |
Acetonitrile or DMF | Solvent |
Industrial Production Methods
In an industrial setting, the production of this compound might utilize continuous flow reactors to optimize reaction conditions and increase yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) would likely be employed to ensure the purity of the final product.
Purification Methods
After synthesis, the compound could be purified using common techniques:
Purification Method | Suitability | Comments |
---|---|---|
Column chromatography | Excellent | Silica gel with hexane/ethyl acetate gradient |
Distillation | Good | Under reduced pressure |
Recrystallization | Limited | As a salt derivative |
Extraction | Good | Acid-base extraction |
Chemical Reactivity
Acylation and Alkylation
The secondary amine can undergo acylation with acid chlorides or anhydrides to form amides. It can also be further alkylated to form tertiary amines under appropriate conditions.
Reaction | Reagents | Expected Product |
---|---|---|
Acylation | Acetyl chloride, Et₃N | N-acetyl derivative |
Alkylation | Methyl iodide, K₂CO₃ | N-methyl tertiary amine |
Carbamate formation | Chloroformate esters | Carbamate derivatives |
Oxidation
The amine functionality could be oxidized to form various nitrogen-containing products:
Oxidizing Agent | Expected Product |
---|---|
H₂O₂ | N-oxide |
m-CPBA | N-oxide |
KMnO₄ | Potential degradation products |
Addition Reactions
The terminal alkene in the allyl group can participate in various addition reactions:
Reaction Type | Reagents | Expected Product |
---|---|---|
Hydrogenation | H₂, Pd/C | Saturated propyl derivative |
Hydration | H₂O, H⁺, Hg²⁺ | Hydroxypropyl derivative |
Halogenation | Br₂ or Cl₂ | Dihalide derivative |
Epoxidation | m-CPBA | Epoxide derivative |
Polymerization
Under appropriate conditions, the allyl group could participate in polymerization reactions, particularly in the presence of radical initiators, making this compound potentially useful in polymer chemistry applications.
Electrophilic Aromatic Substitution
The 3-ethoxyphenyl group can undergo electrophilic aromatic substitution reactions:
Reaction | Reagents | Major Substitution Positions |
---|---|---|
Nitration | HNO₃, H₂SO₄ | 2,4,6 |
Bromination | Br₂, FeBr₃ | 2,4,6 |
Sulfonation | H₂SO₄ | 2,4,6 |
Friedel-Crafts | RCOCl, AlCl₃ | 2,4,6 |
Ethoxy Group Transformations
The ethoxy group could undergo transformations under specific conditions:
Reaction | Reagents | Expected Product |
---|---|---|
Dealkylation | BBr₃ or HBr | 3-hydroxyphenyl derivative |
Transetherfication | ROH, acid catalyst | Modified ether |
Predicted Reactivity in Common Reaction Types
Reaction Type | Expected Reactivity | Key Reactive Site |
---|---|---|
Nucleophilic addition | Moderate | Allyl group |
Electrophilic addition | High | Allyl group |
Nucleophilic substitution | Moderate | Benzylic position |
Electrophilic aromatic substitution | High | Aromatic ring (positions 2,4,6) |
Oxidation | Moderate | Amine and allyl groups |
Reduction | Low | Limited reducible groups |
Acid-base reactions | High | Amine group |
Pharmaceutical Area | Potential Application |
---|---|
Central nervous system agents | Building block for neuroactive compounds |
Anti-inflammatory agents | Precursor for modified anti-inflammatory drugs |
Antihistamines | Structural component in antihistamine synthesis |
In a case study evaluating structurally related compounds, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine demonstrated significant anticancer activity, suggesting potential therapeutic applications in this area.
Chemical Building Blocks
The presence of multiple reactive functional groups makes this compound potentially valuable as a building block for the synthesis of more complex molecules.
Synthetic Target | Relevance of Compound |
---|---|
Heterocycles | Precursor for nitrogen heterocycles |
Dendrimers | Branching unit in dendrimer synthesis |
Modified polymers | Monomer for specialized polymers |
Materials Science
The unsaturated nature of the allyl group provides opportunities for polymerization and cross-linking applications.
Materials Application | Potential Role |
---|---|
Adhesives | Cross-linkable component |
Specialty coatings | Functional monomer |
Composite materials | Interface modifier |
Comparison with Related Compounds
Structural Analogs
Several structural analogs can be compared to N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:
Functional Differences
The specific position of the ethoxy group on the aromatic ring and the presence of the allyl group likely confer unique chemical properties compared to structurally similar compounds:
Functional Aspect | Characteristics of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine |
---|---|
Electronic distribution | Meta-ethoxy creates unique electron distribution pattern |
Conformational flexibility | Allyl group provides conformational diversity |
Hydrogen bonding capability | Secondary amine allows for H-bond donation |
Lipophilicity | Balanced by polar and non-polar groups |
Future Research Directions
Structure-Activity Relationship Studies
Future research could explore the structure-activity relationships of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine and its derivatives in various biological systems.
Research Area | Potential Focus |
---|---|
Receptor binding studies | Affinity for various biological receptors |
Enzyme inhibition | Potential inhibitory activity against selected enzymes |
Structure modifications | Effects of systematic structural variations |
Catalytic Applications
The compound's structure suggests potential applications in coordination chemistry and catalysis:
Catalytic System | Potential Role |
---|---|
Transition metal complexes | Ligand for asymmetric catalysis |
Organocatalysis | Precursor to organocatalysts |
Support modification | Surface modifier for heterogeneous catalysts |
This approach has precedent in related compounds such as chiral amines, which have been utilized in asymmetric synthesis, particularly as ligands for transition metal catalysts in processes similar to those used in the preparation of compounds like 1-(4-methoxyphenyl)ethylamine .
Synthetic Methodology Development
Development of efficient and selective synthetic routes to this compound represents another potential area for future research:
Synthetic Aspect | Research Direction |
---|---|
Green chemistry approaches | Environmentally friendly synthesis methods |
Flow chemistry | Continuous flow synthesis optimization |
Chiral synthesis | Methods for preparing enantiomerically pure forms |
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